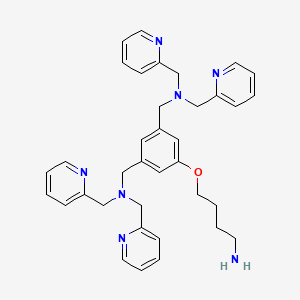
Ethyl 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)acrylate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 2-chloro-4-nitrophenyl group and an ethyl acrylate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)acrylate typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-chloro-4-nitrophenyl group: This step involves the nitration and chlorination of a suitable aromatic precursor, followed by coupling with the furan ring.
Esterification: The final step involves the esterification of the furan derivative with ethyl acrylate under acidic or basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, efficient catalysts, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Ethyl 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions include various substituted furan derivatives, amines, and other functionalized compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Ethyl 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)acrylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Ethyl 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)acrylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The furan ring and its substituents can also interact with enzymes and receptors, modulating their activity and leading to the observed biological effects.
類似化合物との比較
Ethyl 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)acrylate can be compared with other similar compounds, such as:
Ethyl 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylate: This compound has a similar structure but with a different position of the nitro group.
Methyl 5-(2-chloro-4-nitrophenyl)furan-2-carboxylate: This compound has a carboxylate group instead of an acrylate group.
2-(4-chloro-3-methylphenoxy)-N’-(5-(substituted aryl)-furan-2-yl)methylidene-acetohydrazides: These compounds have different substituents on the furan ring and are used for different applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the nitro and chloro groups, which confer distinct chemical and biological properties.
特性
分子式 |
C15H12ClNO5 |
|---|---|
分子量 |
321.71 g/mol |
IUPAC名 |
ethyl (E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]prop-2-enoate |
InChI |
InChI=1S/C15H12ClNO5/c1-2-21-15(18)8-5-11-4-7-14(22-11)12-6-3-10(17(19)20)9-13(12)16/h3-9H,2H2,1H3/b8-5+ |
InChIキー |
GFZQTVOPIFILOO-VMPITWQZSA-N |
異性体SMILES |
CCOC(=O)/C=C/C1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
正規SMILES |
CCOC(=O)C=CC1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetate](/img/structure/B11766752.png)
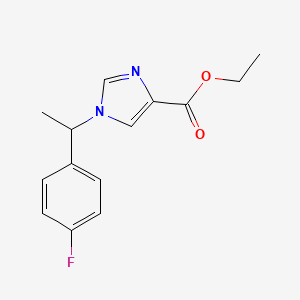
![4-bromo-N-[(2S)-2-hydroxypropyl]benzamide](/img/structure/B11766766.png)
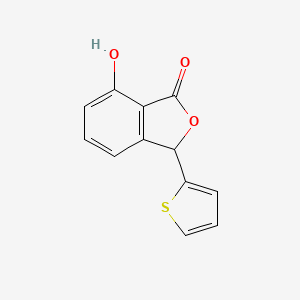
![6-Hydroxybenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11766774.png)
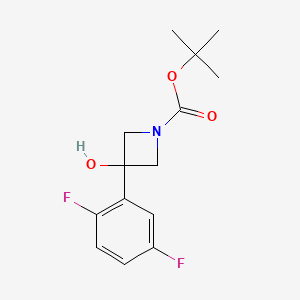
![N-(7-(4-Methylbenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11766792.png)
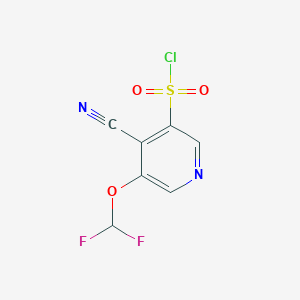


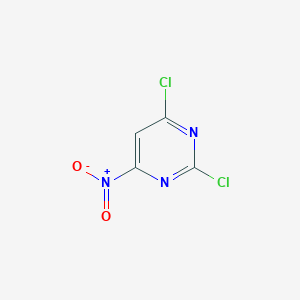
![2-(1,1,2,2,2-Pentafluoroethyl)-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B11766832.png)
